molecular formula C13H10Cl2FNO3S B288370 N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B288370
M. Wt: 350.2 g/mol
InChI Key: MBWSDWDEOHOADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DCFMSA, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. DCFMSA has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the hydration of carbon dioxide to form bicarbonate and protons. This compound binds to the zinc ion in the active site of carbonic anhydrase, preventing the hydration of carbon dioxide. This results in a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. In addition, this compound has been found to have anti-inflammatory and analgesic properties, and its use in these applications is being investigated.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, and its effects on the enzyme can be easily measured. This compound is also relatively stable and can be stored for long periods without degradation.
However, there are also limitations to the use of this compound in lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. In addition, this compound has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in scientific research. One area of interest is the development of this compound-based carbonic anhydrase inhibitors for the treatment of glaucoma, epilepsy, and other diseases. In addition, the use of this compound in cancer treatment is being investigated, and further studies are needed to determine its efficacy and safety in this application.
Another future direction is the investigation of this compound's neuroprotective properties. Its ability to protect neurons from oxidative stress suggests that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, the development of new synthesis methods for this compound and related compounds may improve their availability and reduce their cost, making them more accessible for scientific research.

Synthesis Methods

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized by reacting 2,3-dichloroaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been used in various scientific research applications, including studies on carbonic anhydrase inhibition, cancer treatment, and neuroprotection. Carbonic anhydrase inhibitors have been investigated as potential drugs for the treatment of glaucoma, epilepsy, and other diseases. This compound has been found to be a potent inhibitor of carbonic anhydrase, and its use in these applications has been explored.
This compound has also been studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and its use in cancer treatment is being investigated.
In addition, this compound has been studied for its neuroprotective properties. It has been found to protect neurons from damage caused by oxidative stress, which is implicated in various neurodegenerative diseases. This compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.

properties

Molecular Formula

C13H10Cl2FNO3S

Molecular Weight

350.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-11-6-5-8(16)7-12(11)21(18,19)17-10-4-2-3-9(14)13(10)15/h2-7,17H,1H3

InChI Key

MBWSDWDEOHOADN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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